molecular formula C6H10Br2N2 B7855547 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide

1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide

Cat. No.: B7855547
M. Wt: 269.97 g/mol
InChI Key: IFEOSQZAGJFBDF-UHFFFAOYSA-N
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Description

1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide is a chemical compound with significant applications in various scientific fields. This compound is characterized by its bromoethyl group attached to a 2-methyl-1H-imidazole ring, and it is commonly used as an intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1H-imidazole with 2-bromoethanol under acidic conditions. The reaction typically requires a catalyst, such as hydrobromic acid, to facilitate the formation of the bromoethyl group.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide undergoes various chemical reactions, including:

  • Oxidation: The bromoethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of an ethyl group.

  • Substitution: The bromoethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and sodium cyanide (NaCN) are employed.

Major Products Formed:

  • Oxidation: Aldehydes, carboxylic acids.

  • Reduction: Ethyl derivatives.

  • Substitution: Azides, cyanides.

Scientific Research Applications

1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide is widely used in scientific research due to its versatility. It serves as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. Its applications include:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Employed in the study of biological processes and enzyme inhibition.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways. The molecular targets and pathways involved vary based on the compound's use in different contexts.

Comparison with Similar Compounds

1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide is similar to other bromoethyl derivatives and imidazole-based compounds. Some comparable compounds include:

  • 2-bromoethylbenzene: Used in organic synthesis and as an intermediate.

  • 1-bromo-2-methylimidazole: Employed in pharmaceutical research and material science.

  • 2-bromo-1-methylimidazole: Utilized in chemical synthesis and biological studies.

Uniqueness: What sets this compound apart is its specific structural features and reactivity profile, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

1-(2-bromoethyl)-2-methylimidazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2.BrH/c1-6-8-3-5-9(6)4-2-7;/h3,5H,2,4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEOSQZAGJFBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672562
Record name 1-(2-Bromoethyl)-2-methyl-1H-imidazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82566-60-7, 581103-38-0
Record name 1-(2-Bromoethyl)-2-methyl-1H-imidazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide
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